molecular formula C14H18N2O7 B8160691 2-(tert-Butoxycarbonylamino)ethyl (4-nitrophenyl)carbonate

2-(tert-Butoxycarbonylamino)ethyl (4-nitrophenyl)carbonate

Cat. No.: B8160691
M. Wt: 326.30 g/mol
InChI Key: SECXAHSQFSVTIK-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonylamino)ethyl (4-nitrophenyl)carbonate is a chemical compound with a complex structure that includes a tert-butoxycarbonylamino group and a nitrophenyl carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonylamino)ethyl (4-nitrophenyl)carbonate typically involves the reaction of 2-(tert-butoxycarbonylamino)ethanol with 4-nitrophenyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonylamino)ethyl (4-nitrophenyl)carbonate can undergo several types of chemical reactions, including:

    Substitution Reactions: The nitrophenyl carbonate group can be substituted by nucleophiles such as amines or alcohols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.

    Hydrolysis: The carbonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines or alcohols, and the reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the carbonate group.

Major Products

    Substitution Reactions: Products include substituted carbamates or carbonates.

    Reduction Reactions: The major product is the corresponding amino derivative.

    Hydrolysis: The products are the corresponding alcohol and carbon dioxide.

Scientific Research Applications

2-(tert-Butoxycarbonylamino)ethyl (4-nitrophenyl)carbonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of carbamates and carbonates.

    Biology: The compound can be used in the modification of biomolecules, such as the protection of amino groups in peptide synthesis.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonylamino)ethyl (4-nitrophenyl)carbonate involves the reactivity of its functional groups. The nitrophenyl carbonate group is highly reactive towards nucleophiles, making it useful in substitution reactions. The tert-butoxycarbonylamino group provides stability and can be selectively removed under acidic conditions, making it a useful protecting group in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butoxycarbonylamino)ethyl (4-methylphenyl)carbonate: Similar structure but with a methyl group instead of a nitro group.

    2-(tert-Butoxycarbonylamino)ethyl (4-chlorophenyl)carbonate: Similar structure but with a chloro group instead of a nitro group.

    2-(tert-Butoxycarbonylamino)ethyl (4-methoxyphenyl)carbonate: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

2-(tert-Butoxycarbonylamino)ethyl (4-nitrophenyl)carbonate is unique due to the presence of the nitro group, which imparts distinct reactivity and properties compared to its analogs. The nitro group can undergo reduction to form amino derivatives, adding versatility to its chemical behavior.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O7/c1-14(2,3)23-12(17)15-8-9-21-13(18)22-11-6-4-10(5-7-11)16(19)20/h4-7H,8-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECXAHSQFSVTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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